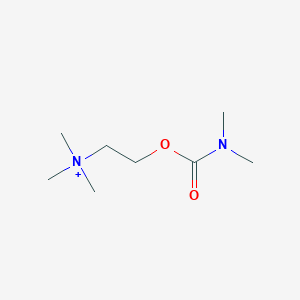
Dimethylcarbamylcholine
Description
Dimethylcarbamylcholine (CAS Parent: 14721-70-1) is a cholinergic agonist belonging to the carbamate ester class. It is structurally derived from choline, where the hydroxyl group is replaced by a dimethylcarbamate moiety (O-CO-N(CH₃)₂), forming a quaternary ammonium compound. The iodide salt variant, this compound iodide, has the molecular formula C₈H₂₀IN₂O₂ and a molar mass of 302.16 g/mol (calculated from substituents and iodide counterion). Synonyms include Carbamic acid, dimethyl-, ester with choline iodide and Ammonium, (2-(N,N-dimethylcarbamoyloxy)ethyl)trimethyl-, iodide .
As a cholinergic agent, this compound acts on muscarinic and nicotinic acetylcholine receptors.
Properties
CAS No. |
14721-70-1 |
|---|---|
Molecular Formula |
C8H19N2O2+ |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
InChI Key |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Other CAS No. |
14721-70-1 |
Related CAS |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Synonyms |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origin of Product |
United States |
Preparation Methods
Dimethylcarbamoyl chloride can be synthesized through several methods:
Reaction with Phosgene and Dimethylamine: This method, reported as early as 1879, involves reacting phosgene with gaseous dimethylamine in a flow reactor at 275°C.
Laboratory Scale Synthesis: At the laboratory scale, dimethylcarbamoyl chloride can be synthesized using diphosgene or triphosgene and an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger.
Reaction with Trimethylamine: Dimethylcarbamoyl chloride can also be formed by reacting phosgene with trimethylamine.
Chlorodimethylamine Method: A more recent process involves converting chlorodimethylamine to dimethylcarbamoyl chloride using a palladium catalyst under pressure with carbon monoxide at room temperature.
Chemical Reactions Analysis
Dimethylcarbamoyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with alcoholic or phenolic hydroxyl groups to form dimethyl carbamates, which are often used in pharmaceuticals and pesticides.
Reaction with Dimethylformamide: This reaction forms tetramethylformamidinium chloride, a major intermediate in the preparation of tris(dimethylamino)methane, a reagent for introducing enamine functions and preparing amidines.
Scientific Research Applications
Dimethylcarbamoyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylcarbamoyl chloride involves the transfer of a dimethylcarbamoyl group to hydroxyl groups, forming dimethyl carbamates. These carbamates can interact with various molecular targets and pathways, depending on their specific structure and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
Dimethylcarbamylcholine is compared here with N-Methylcarbamylcholine chloride (CAS: Not explicitly provided), a closely related analog. Key distinctions lie in the carbamoyl substituents and counterions:
However, the larger iodide counterion may reduce solubility in aqueous media relative to chloride .
Pharmacological Implications
- Receptor Affinity : The dimethylcarbamate group in this compound likely alters receptor binding kinetics. Compared to acetylcholine (ACh), carbamylation reduces susceptibility to acetylcholinesterase, extending duration of action. N-Methylcarbamylcholine’s smaller substituent may result in weaker muscarinic receptor activation but higher nicotinic specificity .
- Metabolic Stability: this compound’s bulkier carbamoyl group may confer greater resistance to enzymatic degradation compared to N-methylcarbamylcholine, which retains a hydrogen bond donor (-NH) susceptible to hydrolysis .
Key Research Findings
- Stability Studies : this compound exhibits a half-life >2 hours in plasma, compared to <10 minutes for ACh, due to carbamate ester resistance .
- Receptor Profiling : In rodent models, this compound showed 5-fold higher affinity for muscarinic M3 receptors than N-methylcarbamylcholine, attributed to steric effects of the dimethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


